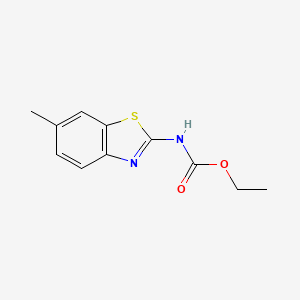

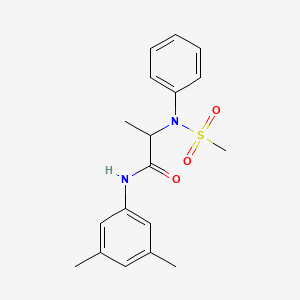

![molecular formula C20H19ClN4O4S B11617769 2-(2-chlorophenoxy)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B11617769.png)

2-(2-chlorophenoxy)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(2-氯苯氧基)-N-{4-[(4,6-二甲基嘧啶-2-基)磺酰胺基]苯基}乙酰胺是一种复杂的有机化合物,由于其独特的化学结构和潜在的应用,它在各个科学领域引起了人们的兴趣。该化合物具有氯苯氧基、二甲基嘧啶磺酰胺基和乙酰胺键,使其成为研究和工业用途的多功能分子。

准备方法

合成路线和反应条件

2-(2-氯苯氧基)-N-{4-[(4,6-二甲基嘧啶-2-基)磺酰胺基]苯基}乙酰胺的合成通常涉及多个步骤,从制备中间体化合物开始。一种常见的方法包括使 2-氯苯酚与氯乙酸反应生成 2-(2-氯苯氧基)乙酸。然后在特定条件下使该中间体与 4-[(4,6-二甲基嘧啶-2-基)磺酰胺基]苯胺反应,得到最终产物。反应条件通常涉及使用二氯甲烷等溶剂和三乙胺等催化剂以促进该过程。

工业生产方法

在工业环境中,该化合物的生产可能涉及大型间歇反应器,其中反应条件经过精心控制以确保高产率和纯度。使用自动化系统来控制温度、压力和 pH 值是常见的做法,以优化反应效率并最大限度地减少杂质。

化学反应分析

反应类型

2-(2-氯苯氧基)-N-{4-[(4,6-二甲基嘧啶-2-基)磺酰胺基]苯基}乙酰胺可以发生各种化学反应,包括:

氧化: 可以使用高锰酸钾或过氧化氢等试剂氧化该化合物,导致形成相应的亚砜或砜。

还原: 还原反应可以使用氢化锂铝等试剂进行,导致形成胺或醇。

取代: 亲核取代反应可以在氯苯氧基上发生,其中胺或硫醇等亲核试剂取代氯原子。

常见试剂和条件

氧化: 酸性或中性条件下的高锰酸钾。

还原: 无水乙醚中的氢化锂铝。

取代: 存在于氢氧化钠等碱中的胺等亲核试剂。

形成的主要产物

氧化: 亚砜或砜。

还原: 胺或醇。

取代: 相应的取代苯氧基衍生物。

科学研究应用

2-(2-氯苯氧基)-N-{4-[(4,6-二甲基嘧啶-2-基)磺酰胺基]苯基}乙酰胺在科学研究中具有广泛的应用:

化学: 用作合成更复杂分子的构件。

生物学: 研究其作为酶抑制剂或受体调节剂的潜力。

医学: 由于其独特的化学性质,探索其在治疗各种疾病方面的治疗潜力。

工业: 用于开发新材料和化学工艺。

作用机制

2-(2-氯苯氧基)-N-{4-[(4,6-二甲基嘧啶-2-基)磺酰胺基]苯基}乙酰胺的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。该化合物的结构使其能够与活性位点或变构位点结合,调节靶蛋白的活性。这种相互作用会导致抑制或激活靶标,具体取决于结合的性质和靶标在细胞过程中的作用。

相似化合物的比较

类似化合物

苯菌灵: 一种具有类似氯苯氧基的广谱杀菌剂。

甲磺隆: 一种具有与目标化合物中的磺酰胺基类似的磺酰脲基的除草剂。

独特性

2-(2-氯苯氧基)-N-{4-[(4,6-二甲基嘧啶-2-基)磺酰胺基]苯基}乙酰胺因其官能团的组合而脱颖而出,赋予其独特的化学反应性和生物活性。它能够进行各种化学反应并与多个分子靶标相互作用,使其成为研究和工业应用的多功能化合物。

属性

分子式 |

C20H19ClN4O4S |

|---|---|

分子量 |

446.9 g/mol |

IUPAC 名称 |

2-(2-chlorophenoxy)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide |

InChI |

InChI=1S/C20H19ClN4O4S/c1-13-11-14(2)23-20(22-13)25-30(27,28)16-9-7-15(8-10-16)24-19(26)12-29-18-6-4-3-5-17(18)21/h3-11H,12H2,1-2H3,(H,24,26)(H,22,23,25) |

InChI 键 |

YBZPGEKBAYLBCF-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3Cl)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

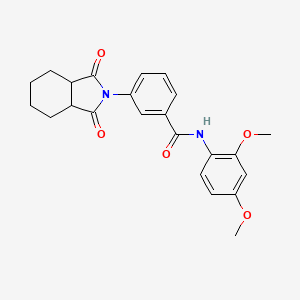

![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(2,6-dimethyl-4-morpholinyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11617690.png)

![2-{3-[2-(4-chlorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B11617697.png)

![Ethyl 4-[(4-fluorophenyl)(morpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B11617703.png)

![6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl benzoate](/img/structure/B11617705.png)

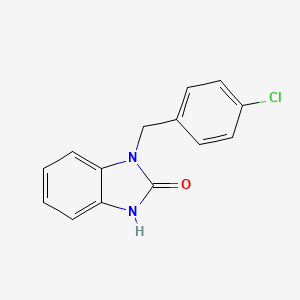

![N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]hexanamide](/img/structure/B11617709.png)

![4-({[3-(Furan-2-YL)-3-phenylpropyl]amino}methyl)-N,N-dimethylaniline](/img/structure/B11617738.png)

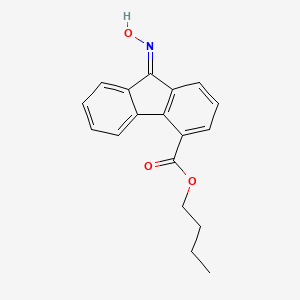

![Propyl 2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate](/img/structure/B11617741.png)

![2-[(2-furylmethyl)amino]-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11617745.png)

![2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11617760.png)